molecular formula C5H8Br2ClO2P B14669240 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- CAS No. 38578-24-4

1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro-

Cat. No.: B14669240
CAS No.: 38578-24-4
M. Wt: 326.35 g/mol
InChI Key: NKWWWOFFAOIWBY-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a dioxaphosphorinane ring, which is a six-membered ring containing oxygen and phosphorus atoms. The compound also features two bromomethyl groups and a chlorine atom attached to the phosphorus atom. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- typically involves the reaction of a suitable phosphorus precursor with bromomethylating agents under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) as the phosphorus source, which reacts with formaldehyde and hydrobromic acid to form the desired compound. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or other reduced species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or ozone are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound, where the bromomethyl groups are replaced by other functional groups.

    Oxidation Reactions: The major products include phosphine oxides and other oxidized phosphorus-containing compounds.

    Reduction Reactions: The major products are reduced phosphorus species such as phosphines.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules or the synthesis of complex organic compounds. The chlorine atom attached to the phosphorus atom also plays a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- can be compared with other similar compounds, such as:

    1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-methoxy-: This compound has a methoxy group instead of a chlorine atom, which affects its reactivity and applications.

    1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-(4-bromophenoxy)-: The presence of a bromophenoxy group introduces additional functional groups and potential reactivity.

    1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-:

The uniqueness of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

38578-24-4

Molecular Formula

C5H8Br2ClO2P

Molecular Weight

326.35 g/mol

IUPAC Name

5,5-bis(bromomethyl)-2-chloro-1,3,2-dioxaphosphinane

InChI

InChI=1S/C5H8Br2ClO2P/c6-1-5(2-7)3-9-11(8)10-4-5/h1-4H2

InChI Key

NKWWWOFFAOIWBY-UHFFFAOYSA-N

Canonical SMILES

C1C(COP(O1)Cl)(CBr)CBr

Origin of Product

United States

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